1-(2-Nitrophenyl)piperidine-2-carboxylic acid CAS number and molecular weight
1-(2-Nitrophenyl)piperidine-2-carboxylic acid CAS number and molecular weight
An In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a foundational saturated heterocycle in medicinal chemistry and natural products. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, making it a privileged scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antioxidant, and anticonvulsant properties.[1] The parent molecule, piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid found in various natural sources and serves as a crucial precursor in the biosynthesis of many secondary metabolites.[2][3] This guide focuses on a specific derivative, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, exploring its chemical properties, a robust synthesis protocol, and its potential in the landscape of drug discovery and development.
Physicochemical and Structural Data
The fundamental properties of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid are summarized below. These identifiers are critical for sourcing, regulatory submission, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 89860-65-1 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [5] |
| Molecular Weight | 250.25 g/mol | [5] |
| Canonical SMILES | C1CCNC(C1C(=O)O)C2=CC=CC=C2[O-] | N/A |
| IUPAC Name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | [5] |
Synthetic Protocol: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid is most effectively achieved through the nucleophilic aromatic substitution (SₙAr) reaction. This method is a cornerstone of N-arylation chemistry for secondary amines.[6]
Causality and Experimental Rationale
The chosen synthetic route hinges on the reaction between piperidine-2-carboxylic acid (pipecolic acid) and an activated aryl halide, 2-fluoronitrobenzene.
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Substrate Activation: The nitro group (-NO₂) on the phenyl ring is a powerful electron-withdrawing group. Its presence at the ortho position strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex.
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Nucleophile: The secondary amine of the pipecolic acid acts as the nucleophile.
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Leaving Group: Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.
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Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is required to deprotonate both the carboxylic acid and the secondary amine's proton after it attacks the ring, preventing self-quenching and driving the reaction forward. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the potassium cations without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
Step-by-Step Methodology
This protocol is a self-validating system, incorporating in-process checks and clear purification steps to ensure product integrity.
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous Dimethylformamide (DMF).
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Stir the suspension at room temperature for 15-20 minutes. The use of 2.5 equivalents of base ensures the deprotonation of both the carboxylic acid and the piperidine nitrogen.
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Addition of Aryl Halide:
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Slowly add 2-fluoronitrobenzene (1.1 eq) to the stirred suspension. An exothermic reaction may be observed.
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-
Reaction Execution:
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Heat the reaction mixture to 80-100 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pipecolic acid) is consumed. This provides a real-time check on reaction completion.
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-
Product Isolation (Work-up):
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.
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Slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This ensures the protonation of the carboxylic acid, rendering it less water-soluble.
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Collect the resulting solid precipitate by vacuum filtration.
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Purification:
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Wash the filter cake with cold water to remove any remaining DMF and inorganic salts.
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Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
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Final Analysis:
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Dry the purified product under vacuum.
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Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The expected data should be consistent with the structure of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
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Potential Applications and Research Context
While specific studies on 1-(2-Nitrophenyl)piperidine-2-carboxylic acid are not prevalent in public literature, its structure suggests significant potential as a key intermediate in drug discovery programs.
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Building Block for Complex Molecules: This compound is an ideal starting point for creating more elaborate molecules. The carboxylic acid can be converted into amides, esters, or alcohols, while the nitro group can be reduced to an amine, which can then be further functionalized. A patent describing the synthesis of an amide derivative of 2-piperidinecarboxylic acid highlights its utility as a pharmaceutical intermediate.[7]
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Medicinal Chemistry: The broader class of piperidine derivatives has been investigated for a wide array of therapeutic uses. Given that derivatives of 2-piperidinecarboxylic acid have been explored as potential anticonvulsants, it is plausible that this compound could serve as a scaffold for novel central nervous system agents. Furthermore, the general anticancer properties of piperidine-containing compounds suggest another avenue for investigation.
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Probing Biological Systems: As a derivative of the natural metabolite pipecolic acid, this molecule could be used as a chemical probe to study the metabolic pathways and biological roles of pipecolic acid itself, which is involved in processes like plant systemic acquired resistance.[3][8]
Safety and Handling
As with any laboratory chemical, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, compounds containing a nitrophenyl group should be treated as potentially hazardous. Consult the Material Safety Data Sheet (MSDS) from the supplier before use.
References
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Beijing Xinheng Research Technology Co., Ltd. 1-(2-Nitrophenyl)piperidine-2-carboxylic acid - CAS:89860-65-1. [Link]
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Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
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PubChem. Pipecolic acid. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PrepChem.com. Synthesis of 2-piperidine carboxylic acid. [Link]
- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
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ResearchGate. ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. [Link]
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PubMed. Glycosylation of N-hydroxy-pipecolic acid equilibrates between systemic acquired resistance response and plant growth. [Link]
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Frontiers. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. [Link]
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SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]
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PubMed. Pipecolic acid in microbes: biosynthetic routes and enzymes. [Link]
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
- Google P
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ResearchGate. N-Arylation of Various Nitrogen Hetrocycles. [Link]
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